molecular formula C11H19ClN4O2 B2641495 Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2155855-48-2

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B2641495
CAS No.: 2155855-48-2
M. Wt: 274.75
InChI Key: ZOVIHOCLDOHRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic compound that features a piperidine ring, a triazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves multiple steps, starting with the preparation of the piperidine and triazole precursors. One common method involves the cycloaddition reaction between an alkyne and an azide to form the triazole ring. The piperidine ring can be introduced through a nucleophilic substitution reaction. The final step involves esterification to introduce the carboxylate group and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to increase efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: A central nervous system stimulant used to treat ADHD.

    Phacetoperane: A stimulant with limited medical applications.

    Rimiterol: A bronchodilator used in the treatment of asthma.

Uniqueness

Methyl 1-(2-(piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific combination of a piperidine ring, a triazole ring, and a carboxylate ester group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 1-(2-piperidin-2-ylethyl)triazole-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.ClH/c1-17-11(16)10-8-15(14-13-10)7-5-9-4-2-3-6-12-9;/h8-9,12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIHOCLDOHRLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCC2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.